4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
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Overview
Description
4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that features a piperidine ring attached to a quinoline moiety, which is further substituted with a tosyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves the condensation of piperidine with a quinoline derivative. One common method includes the reaction of 4-tosylquinoline-3-carbaldehyde with piperidine under microwave-assisted conditions. This method is efficient and yields the desired product in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like Piperine and Evodiamine, which also contain a piperidine moiety, exhibit similar biological activities.
Quinoline derivatives: Compounds such as Chloroquine and Quinidine, which have a quinoline core, are used in medicinal chemistry for their antimalarial and antiarrhythmic properties.
Uniqueness: 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to the presence of both piperidine and quinoline moieties, along with a tosyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-11-17(12-10-16)28(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSKPBMFZNQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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